molecular formula C24H24ClFN6O2 B2497644 7-(4-chlorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898464-18-1

7-(4-chlorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2497644
CAS RN: 898464-18-1
M. Wt: 482.94
InChI Key: NCCPPVUMGDFULS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related purine derivatives involves complex organic reactions, aiming to introduce specific substituents that confer desired biological activities. For instance, Chłoń-Rzepa et al. (2004) synthesized derivatives with variations at the 8-alkylamino position, showing significant antiarrhythmic and hypotensive activity, highlighting the importance of structural modifications on biological outcomes (Chłoń-Rzepa et al., 2004). Another study by Mo et al. (2015) on carboxybenzyl-substituted purine derivatives as dipeptidyl peptidase IV inhibitors shows the impact of specific functional groups on the molecule's inhibitory activity, providing insights into the synthesis strategy for enhancing biological efficacy (Mo et al., 2015).

Molecular Structure Analysis

Understanding the molecular structure is crucial for elucidating the compound's interactions and stability. Karczmarzyk et al. (1995) examined the geometry of the purine system and its substituents, revealing insights into the molecule's conformational preferences and potential interaction sites (Karczmarzyk et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving this compound often aim at modifying its structure to enhance its pharmacological profile. The synthesis and testing of derivatives can elucidate the relationships between chemical structure and biological activity, guiding the development of more effective compounds.

Physical Properties Analysis

The physical properties, including solubility, crystallinity, and stability, are critical for the compound's formulation and delivery. Studies on related purine derivatives, such as those by Aboussafy and Clive (2012), explore these aspects through synthetic routes and crystallization studies, offering insights into the compound's behavior in biological systems (Aboussafy & Clive, 2012).

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

A study by Konduri et al. (2020) discussed the design and synthesis of novel purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. These compounds, which include structural variations related to "7-(4-chlorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione", showed promising activity against Mycobacterium tuberculosis H37Rv, suggesting their potential in developing preclinical agents for tuberculosis treatment (Konduri et al., 2020).

Cardiovascular Activity

Chłoń-Rzepa et al. (2004) synthesized derivatives of "7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride" and evaluated their electrocardiographic, antiarrhythmic, and hypotensive activity, highlighting the potential cardiovascular applications of similar compounds (Chłoń-Rzepa et al., 2004).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent, demonstrating the chemical versatility and potential application in materials science of compounds structurally related to "7-(4-chlorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione" (Gan et al., 2003).

Neurodegenerative Diseases

Brunschweiger et al. (2014) discussed the synthesis and evaluation of "8‐Benzyl‐substituted tetrahydropyrazino[2,1‐f]purinediones" as multitarget drugs for neurodegenerative diseases. These compounds were evaluated for their affinity at adenosine receptor subtypes and monoamine oxidase inhibitors, indicating their potential application in the treatment of neurodegenerative diseases (Brunschweiger et al., 2014).

Anticancer Activity

Kumar and Sharma (2022) explored the synthesis and anticancer activity of N-substituted indole derivatives, focusing on their potential for inhibiting topoisomerase-I enzyme, which is crucial in cancer treatment. Although not directly related to "7-(4-chlorobenzyl)-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione," these studies indicate the broader potential of structurally similar compounds in oncology (Kumar & Sharma, 2022).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-2-6-18(25)7-3-17)23(27-21)31-12-10-30(11-13-31)14-16-4-8-19(26)9-5-16/h2-9H,10-15H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCPPVUMGDFULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16626431

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